molecular formula C16H25N3 B14406576 2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine CAS No. 88327-83-7

2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine

Cat. No.: B14406576
CAS No.: 88327-83-7
M. Wt: 259.39 g/mol
InChI Key: ULHWXQDVXNWNER-UHFFFAOYSA-N
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Description

2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a pyridine ring attached to a decahydropyrazinoazepine framework, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine typically involves the reaction of pyridine derivatives with decahydropyrazinoazepine precursors. One common method includes the use of Grignard reagents to introduce the pyridine moiety into the decahydropyrazinoazepine structure . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are essential to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts like palladium on carbon can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium on carbon

    Nucleophiles: Halides, alkyl groups

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the pyridine ring, enhancing the compound’s versatility for further applications .

Scientific Research Applications

2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine stands out due to its unique decahydropyrazinoazepine framework, which imparts distinct chemical and biological properties

Properties

CAS No.

88327-83-7

Molecular Formula

C16H25N3

Molecular Weight

259.39 g/mol

IUPAC Name

2-(2-pyridin-4-ylethyl)-3,4,6,7,8,9,10,10a-octahydro-1H-pyrazino[1,2-a]azepine

InChI

InChI=1S/C16H25N3/c1-2-4-16-14-18(12-13-19(16)10-3-1)11-7-15-5-8-17-9-6-15/h5-6,8-9,16H,1-4,7,10-14H2

InChI Key

ULHWXQDVXNWNER-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CN(CCN2CC1)CCC3=CC=NC=C3

Origin of Product

United States

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